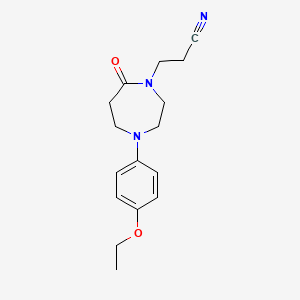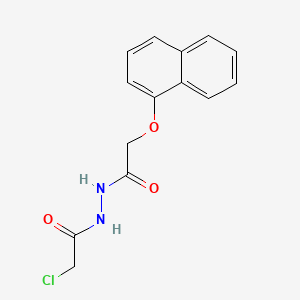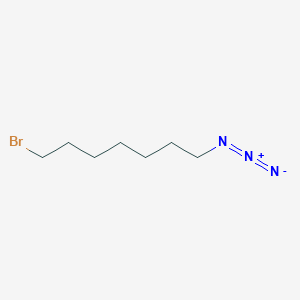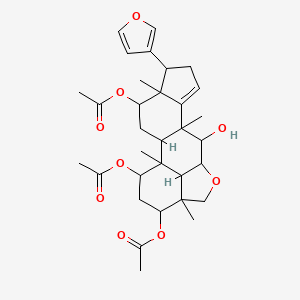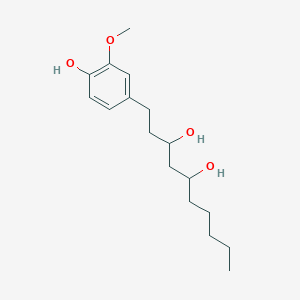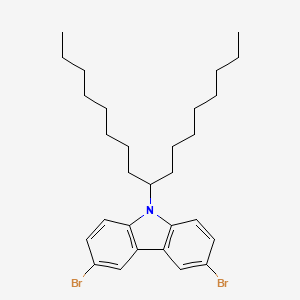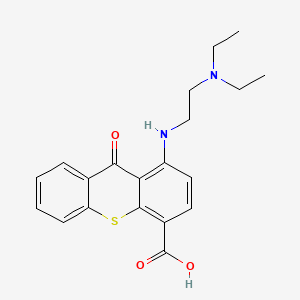![molecular formula C9H15NO2 B12300309 Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Industrial production methods often rely on the desymmetrization of achiral tropinone derivatives .
Chemical Reactions Analysis
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane alkaloids . In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . In the industrial sector, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. It is known to affect neurotransmitter systems, particularly the dopaminergic and cholinergic systems, which play a crucial role in regulating mood, cognition, and motor functions .
Comparison with Similar Compounds
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific stereochemical configuration and biological activity. Similar compounds include other tropane alkaloids such as cocaine and atropine, which also possess the 8-azabicyclo[3.2.1]octane core but differ in their functional groups and overall structure . These differences contribute to the distinct pharmacological properties and therapeutic applications of each compound .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (1S,5R)-3-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-3-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
IISXRNXZCJZRMT-DHBOJHSNSA-N |
Isomeric SMILES |
COC(=O)C1[C@@H]2CC[C@H]1CNC2 |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)


![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
